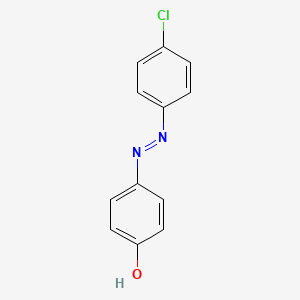
4-(p-Chlorophenylazo)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(p-Chlorophenylazo)phenol is an organic compound characterized by the presence of a phenol group and a chlorophenylazo group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Chlorophenylazo)phenol typically involves the diazotization of p-chloroaniline followed by coupling with phenol. The reaction conditions often include the use of hydrochloric acid and sodium nitrite to form the diazonium salt, which is then reacted with phenol under alkaline conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
化学反应分析
Types of Reactions: 4-(p-Chlorophenylazo)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols and related compounds.
Substitution: Various substituted phenols depending on the reagents used.
科学研究应用
4-(p-Chlorophenylazo)phenol has diverse applications in scientific research:
作用机制
The mechanism of action of 4-(p-Chlorophenylazo)phenol involves its interaction with cellular components, leading to various biochemical effects. The compound can uncouple oxidative phosphorylation, disrupting energy production in cells . This mechanism is particularly relevant in its antimicrobial activity, where it inhibits the growth of microorganisms by interfering with their metabolic processes .
相似化合物的比较
4-Chlorophenol: Shares the chlorophenyl group but lacks the azo linkage, resulting in different chemical properties and applications.
4-Nitrophenol: Contains a nitro group instead of a chlorophenylazo group, leading to distinct reactivity and uses.
4-Aminophenol: Features an amino group, which significantly alters its chemical behavior compared to 4-(p-Chlorophenylazo)phenol.
Uniqueness: this compound is unique due to its azo linkage, which imparts specific chemical reactivity and potential for diverse applications. The presence of both phenol and chlorophenylazo groups allows for a wide range of chemical modifications and functionalizations .
属性
CAS 编号 |
189265-69-8 |
|---|---|
分子式 |
C12H9ClN2O |
分子量 |
232.66 g/mol |
IUPAC 名称 |
4-[(4-chlorophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H9ClN2O/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(16)8-6-11/h1-8,16H |
InChI 键 |
MNNLUFVMZSSCJT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


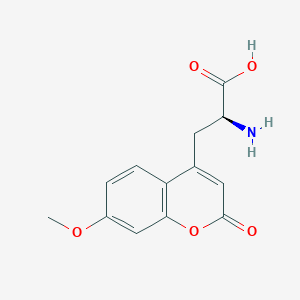
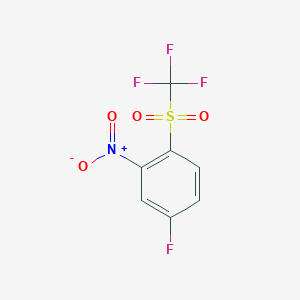
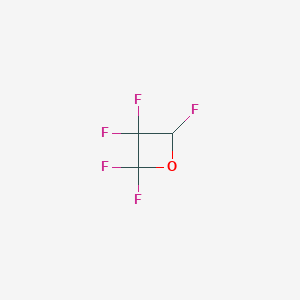
![3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13433530.png)
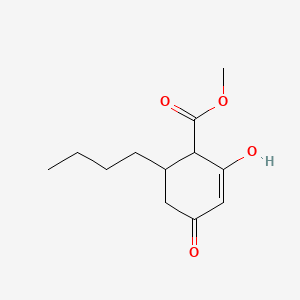
![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
![Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B13433548.png)
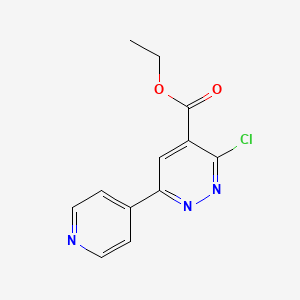
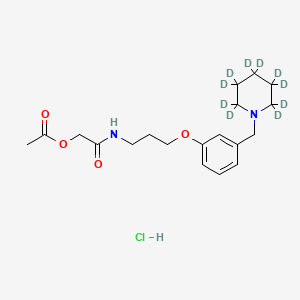
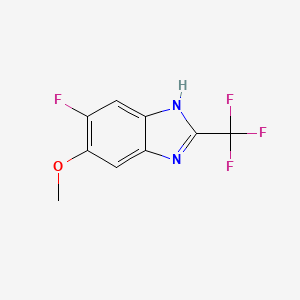
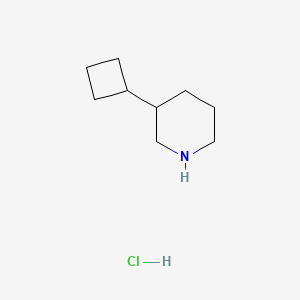
![2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B13433570.png)
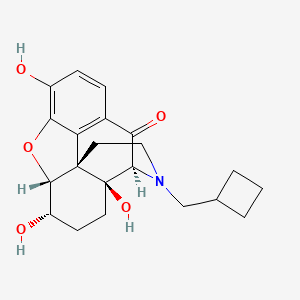
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)
